8-benzyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-benzyl-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-11-9-22-13-14(19(2)17(24)20(3)15(13)23)18-16(22)21(11)10-12-7-5-4-6-8-12/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHNRNHNQMQRLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-benzyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine derivative with significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This compound's structure features an imidazole ring fused with a purine moiety, which contributes to its diverse biological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is 8-benzyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. The molecular formula is , with a molecular weight of 298.33 g/mol. Its structure is characterized by the presence of multiple methyl groups and a benzyl substituent that enhances its lipophilicity and bioactivity.
Anticancer Properties
Research indicates that derivatives of imidazo[2,1-f]purine exhibit anticancer properties. In vitro studies have shown that 8-benzyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can inhibit the proliferation of various cancer cell lines. For instance:
These results suggest that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells.
The mechanism of action for this compound likely involves its interaction with specific molecular targets within the cell. Studies suggest that it may act as a GABA_A receptor positive allosteric modulator , enhancing inhibitory neurotransmission and potentially providing anxiolytic effects. This interaction can influence various signaling pathways related to cellular proliferation and survival.
Case Studies
Several case studies have explored the therapeutic potential of 8-benzyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione:
- Study on Antiproliferative Effects : A study demonstrated that this compound significantly reduced the viability of colon cancer cells in a dose-dependent manner. The findings were corroborated by flow cytometry analysis showing an increase in apoptotic cells at higher concentrations.
- Neuropharmacological Study : In animal models, administration of the compound showed a reduction in anxiety-like behavior in elevated plus maze tests. This suggests potential applications in treating anxiety disorders.
Research Findings
Recent research has focused on synthesizing analogs of 8-benzyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione to enhance its biological activity and selectivity:
| Analog Name | Activity | Reference |
|---|---|---|
| 6-Acetyl derivative | Increased anticancer activity | |
| Hydantoin derivatives | Enhanced selectivity for thymidine phosphorylase inhibition |
These studies highlight the ongoing efforts to optimize the structure for improved efficacy against specific targets.
Comparison with Similar Compounds
Piperazinylalkyl Derivatives (Antidepressant Candidates)
- Example Compounds :
- Key Features: High affinity for serotonin receptors (5-HT1A/5-HT7; Ki = nanomolar range). 3i showed potent antidepressant activity (2.5–5 mg/kg in mice) and anxiolytic effects . AZ-861 exhibited stronger 5-HT1A agonism, while AZ-853 had better brain penetration .
- Comparison :
The benzyl group in the target compound lacks the piperazine moiety critical for 5-HT1A/5-HT7 binding. This suggests reduced serotonin receptor affinity but possibly improved metabolic stability due to fewer rotatable bonds .
Aryl and Halogenated Derivatives (Anticancer Agents)
- Example Compounds: CB11: 8-(2-Aminophenyl)-3-butyl-1,6,7-trimethyl derivative (PPARγ agonist) . 3-(2-Chlorobenzyl) derivative: TGF-β inhibitor . 7-(4-Bromophenyl)-8-(4-methylphenyl) derivative .
- Key Features :
Alkyl and Hydroxyalkyl Derivatives (Kinase Inhibitors)
- Example Compounds :
- Key Features :
Miscellaneous Derivatives (Receptor Probes and Enzyme Inhibitors)
- Example Compounds: Compound 5: 8-(4-(6,7-Dimethoxyisoquinolinyl)butyl) derivative with dual 5-HT1A/PDE4B activity . 8-(3-((3-Chloro-4-methoxyphenyl)amino)propyl) derivative: Designed for adenosine A3 receptor targeting .
- Key Features: Hybrid structures (e.g., isoquinolinyl) enable multi-target activity but complicate selectivity .
- Comparison : The target compound’s simpler benzyl substituent may limit multi-target engagement, favoring selectivity for undefined receptors.
Q & A
Q. What are the optimal synthetic routes for 8-benzyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how can reaction conditions be optimized to improve yields?
- Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and cyclization reactions. For example, Huisgen azide-alkyne cycloaddition (click chemistry) under Cu(I) catalysis (e.g., CuI with sodium ascorbate) has been used to introduce benzyl groups at the 8-position of similar purine-dione scaffolds . Reaction optimization involves adjusting solvent ratios (e.g., tert-butanol/water), temperature (65–150°C), and catalyst loading. Yield improvements (up to 80%) are achievable by in situ generation of intermediates, as demonstrated for analogous compounds .
Q. How can researchers confirm the structural integrity of this compound and its intermediates during synthesis?
- Methodological Answer : Use a combination of 1H/13C NMR to verify substituent positions (e.g., benzyl group at C8, methyl groups at N1/N3) and IR spectroscopy to confirm carbonyl stretches (~1700 cm⁻¹ for purine-dione systems) . Elemental analysis (C/H/N) and mass spectrometry (e.g., ESI-MS) are critical for validating molecular weight and purity (>95%) . Single-crystal X-ray diffraction (as in ) resolves ambiguities in regiochemistry for closely related derivatives .
Q. What solvent systems are recommended for solubility and stability studies of this compound?
- Methodological Answer : The compound is typically soluble in polar aprotic solvents (DMSO, DMF) but shows limited solubility in water. Stability studies in aqueous buffers (pH 4–9) should include HPLC monitoring (C18 column, UV detection at 254 nm) to track degradation. For biological assays, use DMSO stock solutions (<0.1% v/v) to avoid solvent interference .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to adenosine receptors (A1/A2A), and what structural modifications enhance selectivity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using receptor crystal structures (PDB: 5NM4 for A2A) can model interactions. The benzyl group at C8 may occupy hydrophobic pockets, while methyl groups at N1/N3 reduce steric hindrance. Free energy perturbation (FEP) calculations or QSAR models can prioritize derivatives with substituents like halogenated benzyl groups or triazole moieties for improved selectivity . Experimental validation via radioligand binding assays (e.g., [³H]CGS21680 for A2A) is recommended .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). Use LC-MS/MS to quantify plasma/tissue concentrations and identify metabolites. Structural modifications (e.g., replacing labile ester groups with amides) can enhance metabolic stability. Parallel in vitro assays (e.g., microsomal stability tests) and in vivo PK/PD modeling are critical for bridging data gaps .
Q. How can AI-driven tools optimize reaction pathways for novel derivatives of this compound?
- Methodological Answer : AI platforms (e.g., COMSOL Multiphysics-integrated models) can simulate reaction kinetics and predict optimal conditions (temperature, catalyst loading) for Huisgen or Suzuki-Miyaura couplings. Machine learning (ML) models trained on historical reaction data (e.g., yield, purity) can prioritize synthetic routes for derivatives with enhanced bioactivity .
Data Contradiction Analysis
Q. Conflicting reports on the antibacterial efficacy of purine-dione derivatives: How to design experiments to address this?
- Methodological Answer : Design a checkerboard assay to evaluate synergy with existing antibiotics (e.g., β-lactams) and rule out off-target effects. Use standardized bacterial strains (e.g., ATCC controls) and quantify MIC/MBC values under consistent conditions (pH, inoculum size). Conflicting data may arise from differences in bacterial efflux pump activity, which can be assessed via ethidium bromide accumulation assays .
Characterization and Validation
Q. What advanced techniques validate the electronic effects of substituents on the purine-dione core?
- Methodological Answer : DFT calculations (e.g., Gaussian 09) can model electron density distribution and predict nucleophilic/electrophilic sites. Experimentally, cyclic voltammetry reveals redox potentials influenced by electron-withdrawing/donating groups (e.g., benzyl vs. halogenated benzyl). Correlate these findings with Hammett constants (σ) to rationalize substituent effects .
Experimental Design
Q. How to design a SAR study for optimizing the 8-benzyl substituent?
- Methodological Answer : Synthesize derivatives with:
- Electron-donating groups (e.g., -OCH₃ at the benzyl para-position) to enhance receptor binding.
- Bulky substituents (e.g., naphthyl) to probe steric tolerance.
Test in parallel against adenosine receptors (A1/A2A) and off-target kinases (e.g., PKA) to assess selectivity. Use Schild analysis for potency (pA2 values) and SPR biosensors for kinetic binding parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

